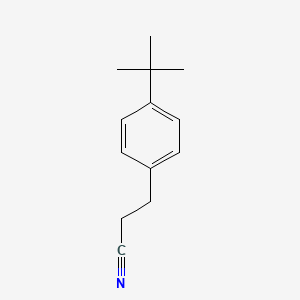
2-(Oxan-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-3-yl)propanenitrile: is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with an oxan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: One common method for synthesizing nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be synthesized by dehydrating amides using phosphorus pentoxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods:
Catalytic Hydrogenation of Acrylonitrile: Acrylonitrile can be hydrogenated in the presence of catalysts such as copper phosphate, rhodium, or Raney nickel to produce propionitrile.
Electrolytic Hydrogenation Dipolymerization: In the production of adiponitrile, propionitrile is obtained as a by-product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: Nitriles can participate in substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalysts like Raney nickel or palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Substitution: Sodium or potassium cyanide in ethanol is used for substitution reactions involving halogenoalkanes.
Major Products Formed:
Amides: Formed from the oxidation of nitriles.
Primary Amines: Formed from the reduction of nitriles.
Hydroxynitriles: Formed from the reaction of nitriles with aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Oxan-3-yl)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, nitriles are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Nitriles are explored for their potential therapeutic applications, including as precursors for pharmaceuticals and as active pharmaceutical ingredients.
Industry: In the industrial sector, nitriles are used in the production of polymers, resins, and other materials. They are also used as solvents and in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-3-yl)propanenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can participate in various chemical reactions, including nucleophilic addition and substitution, which can affect biological pathways and enzyme activities. The specific molecular targets and pathways involved depend on the context of its application, such as in enzyme inhibition or as a precursor in synthetic pathways.
Comparación Con Compuestos Similares
3-(Oxan-2-yl)propanenitrile: A structural isomer with the oxan group attached at a different position.
Propanenitrile: A simpler nitrile compound without the oxan group.
Hydroxynitriles: Compounds with an additional hydroxyl group attached to the nitrile carbon.
Uniqueness: 2-(Oxan-3-yl)propanenitrile is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
2-(oxan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-4,6H2,1H3 |
Clave InChI |
XAVXGHVMJIWIEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)






![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)





